molecular formula C6H2BrF3OS B1342045 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone CAS No. 34773-51-8

1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone

Cat. No. B1342045
CAS RN: 34773-51-8
M. Wt: 259.05 g/mol
InChI Key: QXMOQHVZCMIYOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone is a chemical compound that belongs to the class of thiophene derivatives . It has a molecular formula of C6H4BrF3OS . This compound has been shown to possess various interesting properties that make it a potential candidate for use in different fields of research and industry.


Synthesis Analysis

The synthesis of 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone can be achieved through various methods. One common method is the reaction between 5-bromothiophene and 2,2,2-trifluoroethanol in the presence of a strong acid catalyst . The reaction follows an SN2 mechanism, resulting in the substitution of the bromine atom with the trifluoroethanol group .


Molecular Structure Analysis

The molecular structure of 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone consists of a thiophene ring substituted with a bromine atom and a trifluoroethanol functional group . The coordinates were optimized using the density functional theory (DFT) calculations using B3LYP hybrid functions with 6-31G (d) basis set .


Chemical Reactions Analysis

The main reaction involved in the synthesis of 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone is the Claisen–Schmidt condensation reaction . The synthetic process was monitored in situ by Raman spectroscopy to find out the mechanism of the main reaction and possible side reactions .


Physical And Chemical Properties Analysis

1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone is a crystalline solid that is white to light yellow in color . It has a melting point of 66-68 °C and a boiling point of 303-305 °C . It is soluble in most organic solvents, including acetone, chloroform, and ethanol .

Scientific Research Applications

Synthesis and Antibacterial Activity

1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone has been utilized in the synthesis of various compounds with potential antibacterial and antifungal activities. For instance, its derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans (Sujatha et al., 2019).

Electronic and Optical Properties

This compound is also significant in the development of materials with unique electronic and optical properties. It's been used in the creation of bifluorene derivatives, which are candidates for polyfluorenes and copolymers of fluorenes due to their good solubility and electronic characteristics (Li et al., 2011).

Crystal Structure and Antifungal Evaluation

Another application involves the synthesis of 5-bromothiophene based 3,4-dihydropyrimidin-2-(1H)-(thi)ones, which have been evaluated for antifungal and antibacterial properties. These compounds were found to have good antimicrobial activity, and their synthesis offers a solvent-free method with high yields (Sharma et al., 2022).

Safety And Hazards

The safety and hazards of 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone depend on various factors such as the dosage, route of administration, and exposure time . It is recommended to handle this compound in a well-ventilated place and avoid contact with skin and eyes .

properties

IUPAC Name

1-(5-bromothiophen-2-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF3OS/c7-4-2-1-3(12-4)5(11)6(8,9)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXMOQHVZCMIYOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20601573
Record name 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone

CAS RN

34773-51-8
Record name 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-bromothiophen-2-yl)-2,2,2-trifluoroethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanol (2 g, 7.66 mmol) was dissolved in dry CH2Cl2 (20 mL) and argon gas was purged for 10 min. Dess-Martin periodinane (3.56 g, 8.4 mmol) was added to the reaction mixture at 0° C. The reaction mixture was allowed to warm up to room temperature and further stirred for 3 h. The reaction mixture was then quenched with saturated NaHCO3 solution and the organic product was extracted with EtOAc. Solvent was removed under reduced pressure and the crude product was purified by column chromatography (silica gel 60-120 mesh, eluent 10% EtOAc in petroleum ether) to afford 1-(5-bromothiophen-2-yl)-2,2,2-trifluoroethanone (0.8 g, yield 42%). 1H NMR (400 MHz, CDCl3) δ 7.72-7.71 (m, 1H), 7.24-7.23 (d, J=4.3 Hz, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.56 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2.93 g (0.011 mol) of 2,2,2-trifluoro-1-(5-bromo-2-thienyl)ethanol and 0.19 g (0.0006 mol) of tetrabutylammonium hydrogen sulfate are dissolved in 100 ml of methylene chloride at room temperature. 6.9 ml (0.014 mol) of an approximately 12% strength sodium hyochlorite solution are metered in within 5 minutes with vigorous stirring and the mixture is stirred for a further 4 hours at room temperature. The reaction mixture is added to 100 ml of water, the phases are separated, the aqueous phase is extracted several times with methylene chloride and the combined organic phases are washed with saturated aqueous sodium chloride solution. After drying the organic phase with sodium sulfate, the volatiles are distilled off. Following distillation of the crude product in a kugelrohr (0.3 mbar, 40°-60° C. bath temperature), 0.48 g (39% of theory) of 5-bromo-2-trifluoroacetylthiophene. nD20 : 1.5309.
Quantity
2.93 g
Type
reactant
Reaction Step One
Quantity
0.19 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone
Reactant of Route 2
Reactant of Route 2
1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone
Reactant of Route 3
Reactant of Route 3
1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone
Reactant of Route 4
1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone
Reactant of Route 5
Reactant of Route 5
1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone
Reactant of Route 6
Reactant of Route 6
1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone

Citations

For This Compound
2
Citations
L Feriancová, M Cigáň, J Kožíšek… - Journal of Materials …, 2022 - pubs.rsc.org
We hereby report a successful design strategy for n-type semiconductor materials based on an analogy with efficient p-type semiconductors, by introducing electron-withdrawing groups …
Number of citations: 2 0-pubs-rsc-org.brum.beds.ac.uk
F Politano, WP Brydon - Synthesis, 2023 - thieme-connect.com
A methodology for the oxidation of α-trifluoromethyl alcohols to the corresponding trifluoromethyl ketones is presented. A catalytic quantity of a nitroxide is used, and potassium …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.